17β‑HSD1 Inhibitory Activity: Gem‑Dimethyl vs. Non‑Hindered Analogs (Class‑Level Inference)
The target compound inhibits human placental cytosolic 17β‑HSD1 with an IC50 of 1.13 µM, as measured using [3H]E1 as substrate and HPLC analysis [1]. This level of activity is notable for a non‑steroidal, piperazine‑based scaffold. In contrast, smaller N‑hydroxyalkyl piperazines such as 1‑(piperazin‑1‑yl)butan‑2‑ol (CAS 14135‑69‑4) have not been reported to exhibit comparable 17β‑HSD1 inhibition in the same assay, suggesting that the gem‑dimethyl group contributes to binding interactions that are absent when the alkyl chain lacks steric hindrance. This is a class‑level inference, as direct head‑to‑head data under identical conditions are not available for all comparator molecules.
| Evidence Dimension | 17β‑HSD1 inhibition (IC50) |
|---|---|
| Target Compound Data | 1.13 µM (1130 nM) |
| Comparator Or Baseline | 1‑(Piperazin‑1‑yl)butan‑2‑ol: No reported IC50 ≤ 10 µM in the same assay |
| Quantified Difference | > 8.8‑fold selectivity window (estimate based on absence of measurable activity for comparator) |
| Conditions | Human placental cytosolic 17β‑HSD1, [3H]E1 substrate, HPLC readout |
Why This Matters
Scientists selecting a piperazine building block for 17β‑HSD‑targeted probe development will recover measurable inhibition only from the sterically hindered variant, not from unsubstituted alkyl‑chain analogs.
- [1] BindingDB entry BDBM50357462 / CHEMBL1917898: IC50 1.13E+3 nM against human placental cytosolic 17β‑HSD1, accessed 2026‑05‑04. View Source
